2-(2-Methoxyphenoxy)propanoic acid

Toxicology Safety Pharmacology Preclinical Dosing

2-(2-Methoxyphenoxy)propanoic acid is an ortho-methoxy-substituted aryloxypropionic acid (C₁₀H₁₂O₄, MW 196.20) belonging to the class of alkyloxyphenoxypropionic acids. It is produced by the fungus Phanerochaete chrysosporium and can be chemically synthesized via hydrolysis of its ethyl ester.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 7309-51-5
Cat. No. B185586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)propanoic acid
CAS7309-51-5
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC=C1OC
InChIInChI=1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12)
InChIKeyOPYAFQUFAKCNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenoxy)propanoic Acid (CAS 7309-51-5) – Structural Identity and Procurement Baseline


2-(2-Methoxyphenoxy)propanoic acid is an ortho-methoxy-substituted aryloxypropionic acid (C₁₀H₁₂O₄, MW 196.20) belonging to the class of alkyloxyphenoxypropionic acids. It is produced by the fungus Phanerochaete chrysosporium and can be chemically synthesized via hydrolysis of its ethyl ester . The compound contains a single chiral center (racemic unless otherwise specified), a carboxylic acid moiety (predicted pKa 3.26 ± 0.10), and a computed XLogP3 of 1.9, placing it at moderate lipophilicity relative to its positional isomers [1]. This structured evidence guide evaluates only quantifiable, comparator-driven differentiation of the ortho-methoxy isomer against its closest analogs—specifically the para-methoxy isomer (2-(4-methoxyphenoxy)propanoic acid, HPMP / lactisole acid), the meta-methoxy isomer (CAS 7309-52-6), and the unsubstituted parent 2-phenoxypropanoic acid (CAS 940-31-8)—to inform rigorous scientific procurement decisions.

Why 2-(2-Methoxyphenoxy)propanoic Acid Cannot Be Interchanged With Its Para- or Meta-Isomers: A Procurement Criticality Statement


Positional isomerism on the aryloxy ring fundamentally alters both the conformational geometry accessible to the T1R3 sweet-taste receptor binding pocket and the compound's physicochemical partitioning behavior. The ortho-methoxy orientation introduces steric hindrance that disrupts the planar hydrophobic interaction surface required for high-affinity sweet-taste antagonism—a mechanism for which the para-isomer (lactisole acid) has been canonically optimized [1]. Furthermore, the ortho-methoxy arrangement modulates the acid's ionization behavior and hydrogen-bonding network at the carboxyl terminus, resulting in a predicted XLogP3 of 1.9 vs. 1.7 for the meta-isomer—a 12% lipophilicity differential that directly impacts membrane permeability and solvent-partitioning behavior in extraction, purification, and biological assay workflows [2]. Interchanging these isomers without verification therefore risks both functional misassignment in taste-receptor pharmacology and batch irreproducibility in synthetic or analytical applications requiring precise lipophilicity control.

Quantitative Differential Evidence for 2-(2-Methoxyphenoxy)propanoic Acid Versus Closest Analogs


Acute Intraperitoneal Toxicity: Ortho-Methoxy vs. Unsubstituted 2-Phenoxypropanoic Acid

In the standard rat intraperitoneal LD50 assay, 2-(2-methoxyphenoxy)propanoic acid exhibits an LD50 of 437 mg/kg . Its closest non-methoxylated analog, 2-phenoxypropanoic acid, has a reported i.p. LD50 of 391 mg/kg in the same species and exposure route . This represents an approximately 12% higher tolerated dose for the 2-methoxy-substituted compound before reaching the 50% lethality threshold. The ortho-methoxy group thus confers a modest but quantifiable acute safety margin relative to the unsubstituted aryloxypropanoic acid scaffold.

Toxicology Safety Pharmacology Preclinical Dosing

Sweet Taste Receptor Inhibition: Ortho- vs. Para-Methoxy Positional Efficacy

In a structure-activity study of 2-(4-methoxyphenoxy)propionic acid (HPMP) derivatives using electronic tongue evaluation of sweetness inhibition, the para-substituted parent compound demonstrated greater sweetness inhibition rate than both ortho- and meta-substituted positional variants [1]. While absolute inhibition percentage values are not reported for the isolated ortho-isomer in this study, the rank-order finding—para > ortho ≈ meta—indicates that the 2-methoxy group's steric orientation prevents optimal engagement with the transmembrane domain of the T1R3 sweet taste receptor subunit that lactisole (the sodium salt of the para-isomer) canonically targets with an IC50 of approximately 4 mmol/L in MIN6 cell-based assays .

Taste Pharmacology T1R3 Antagonism Sweetness Modulation

Lipophilicity Differential: Ortho-Methoxy (XLogP3 1.9) vs. Meta-Methoxy (XLogP3 1.7)

Computed XLogP3 values from PubChem reveal that 2-(2-methoxyphenoxy)propanoic acid (ortho) has an XLogP3 of 1.9, whereas its positional isomer 2-(3-methoxyphenoxy)propanoic acid (meta, CAS 7309-52-6) exhibits an XLogP3 of 1.7 [1][2]. This ΔLogP of 0.2 units corresponds to an approximately 1.6-fold difference in predicted octanol-water partition coefficient at equilibrium, arising from differential intramolecular hydrogen-bonding between the ortho-methoxy oxygen and the carboxylic acid proton. The practical consequence is a measurable difference in reversed-phase HPLC retention time and solid-phase extraction recovery under identical gradient conditions.

Physicochemical Profiling LogP Prediction Chromatographic Method Development

Melting Point Depression: Ortho-Methoxy (76–77 °C) vs. Unsubstituted 2-Phenoxypropanoic Acid (116–119 °C)

The ortho-methoxy substitution lowers the melting point by approximately 40 °C relative to the unsubstituted parent scaffold: 2-(2-methoxyphenoxy)propanoic acid melts at 76–77 °C , whereas 2-phenoxypropanoic acid melts at 116–119 °C . This marked depression suggests that the ortho-methoxy group disrupts crystal lattice packing efficiency—consistent with the steric clash between the methoxy oxygen and the carboxylic acid moiety that precludes the planar conformations favored in the unsubstituted analog.

Solid-State Characterization Crystallinity Formulation Purity Assessment

GHS Acute Toxicity Classification: Quantified Hazard Profile for Safe Handling

Based on ECHA C&L inventory notifications, 2-(2-methoxyphenoxy)propanoic acid is uniformly classified as Acute Tox. 4 (H302: harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335: respiratory irritation) [1]. This profile is consistent across 100% of notifying companies and provides a concrete GHS benchmark that must be compared against the safety profiles of alternative isomers when selecting compounds for procedures involving dermal, ocular, or inhalation exposure potential.

Chemical Safety Hazard Assessment Laboratory Handling Protocols

Synthesis Yield Benchmark: 85% via Alkaline Ester Hydrolysis

A reported synthetic route from the Carocci et al. (2010) study achieves 2-(2-methoxyphenoxy)propanoic acid in 85% yield via hydrolysis of ethyl 2-(2-methoxyphenoxy)propanoate using KOH in ethanol under reflux (0.75 h) followed by HCl acidification . This yield benchmark provides a baseline for evaluating custom synthesis quotes and assessing the feasibility of in-house preparation versus commercial procurement. The racemic product obtained from this route contains an undefined stereocenter, which is critical for applications where enantiomeric purity is required—chiral resolution methods for 2-aryloxypropanoic acids using enantioselective esterification have been reported with up to 99:1 enantiomeric ratios .

Synthetic Methodology Process Chemistry Building Block Procurement

Application Scenarios for 2-(2-Methoxyphenoxy)propanoic Acid Based on Differential Evidence


Weak Sweet-Taste Antagonist Control in T1R3 Pharmacological Studies

When investigating structure-activity relationships at the T1R3 sweet taste receptor, the ortho-methoxy isomer serves as a reduced-activity control relative to the canonical para-substituted antagonist lactisole. The class-level evidence that para-substituted aryloxypropionic acids exhibit greater sweetness inhibition than ortho- and meta-substituted variants supports its use as a steric-probe control compound in competitive binding or functional assays where differential receptor engagement is the experimental variable of interest.

Chromatographic Resolution of Positional Isomer Mixtures in Quality Control

The ortho-isomer's higher XLogP3 (1.9 vs. 1.7 for the meta-isomer) predicts longer reversed-phase HPLC retention under standard C18 gradient conditions. This makes the compound a suitable reference standard for developing and validating chromatographic methods that must resolve ortho-, meta-, and para-methoxyphenoxy propanoic acid positional isomers—a requirement in pharmaceutical impurity profiling or environmental metabolite analysis where isomer-specific quantification is mandated.

Low-Melting Analytical Reference Standard for DSC Purity Calibration

With a melting point of 76–77 °C—approximately 40 °C below the unsubstituted 2-phenoxypropanoic acid [1]—this compound fills a niche in DSC calibration panels that require a pure, low-melting organic acid standard in the 70–80 °C range. Its well-characterized melting endotherm and high synthetic accessibility (85% racemic yield from the ethyl ester precursor) make it a cost-effective option for thermal analysis laboratories.

Metabolic Pathway Intermediate in Guaifenesin Degradation Studies

Although the primary guaifenesin metabolite is beta-(2-methoxyphenoxy)lactic acid, the propanoic acid analog (this compound) is produced by Phanerochaete chrysosporium and has been reported to affect the metabolic pathway for ethanol production by inhibiting glucose-to-acetyl-CoA conversion . This fungal-production origin supports its use as a reference material in biodegradation or metabolic flux studies involving ortho-methoxyphenoxy-containing lignin model compounds or pharmaceutical metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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